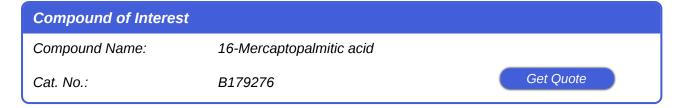


An In-depth Technical Guide to the Solubility of 16-Mercaptopalmitic Acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of **16-Mercaptopalmitic acid**. Due to the limited availability of direct solubility data for **16-Mercaptopalmitic acid**, this document utilizes solubility data for palmitic acid (hexadecanoic acid) as a close structural analogue. The presence of a terminal thiol group in **16-Mercaptopalmitic acid** may lead to slight differences in polarity and intermolecular interactions compared to palmitic acid, potentially affecting its solubility. However, the data presented for palmitic acid offers a robust estimation for researchers and scientists working with this long-chain mercaptoalkanoic acid.

Core Focus: Solubility Profile

Long-chain fatty acids, such as palmitic acid, are characterized by their dual nature, possessing a long, nonpolar hydrocarbon tail and a polar carboxylic acid head. This structure dictates their solubility, making them generally soluble in organic solvents and poorly soluble in aqueous solutions.

Quantitative Solubility Data of Palmitic Acid

The following table summarizes the quantitative solubility data of palmitic acid in various common laboratory solvents. This data is compiled from multiple sources and presented to facilitate easy comparison.



Solvent	Temperature (°C)	Solubility
Water	20	~0.00072 g / 100 g[1]
30	~0.00083 g / 100 g[1]	
45	~0.001 g / 100 g[1]	_
60	~0.0012 g / 100 g[1]	
Ethanol (absolute)	10	3.5 g / 100 g[1]
20	9.2 g / 100 mL[2] or 11.65 g / 100 g[1]	
40	31.9 g / 100 mL[2] or 41.4 g / 100 g[1]	_
Room Temperature	~30 mg/mL[3][4]	_
Methanol	0	0.73 g / 100 g[1]
21	5.37 g / 100 g[1]	_
Room Temperature	Palmitic acid is more soluble in methanol than stearic acid.[5]	
Dimethyl Sulfoxide (DMSO)	Room Temperature	~20 mg/mL[3] or 100 mg/mL (with sonication)[7]
25	91 g / 100 g[1]	
Dimethylformamide (DMF)	Room Temperature	~20 mg/mL[3]
Acetone	20	5.38 g / 100 g[1]
Chloroform	20	15.1 g / 100 g[1]

Experimental Protocol for Determining Solubility

This section outlines a detailed methodology for determining the solubility of a long-chain fatty acid like **16-Mercaptopalmitic acid** in various solvents. This protocol synthesizes several established techniques.



Objective:

To quantitatively determine the solubility of a long-chain fatty acid in a specific solvent at a given temperature.

Materials:

- Long-chain fatty acid (e.g., **16-Mercaptopalmitic acid**)
- Selected solvents (e.g., ethanol, methanol, DMSO, etc.)
- Analytical balance (± 0.0001 g)
- Vials or test tubes with screw caps
- Thermostatic shaker or water bath
- Centrifuge
- Spectrophotometer (optional, for UV-Vis or other spectroscopic methods)
- HPLC system (optional, for chromatographic analysis)
- Filtration apparatus (e.g., syringe filters)

Methodology:

- Preparation of Saturated Solutions:
 - Add an excess amount of the long-chain fatty acid to a known volume or mass of the solvent in a series of vials. The excess solid should be clearly visible.
 - Seal the vials tightly to prevent solvent evaporation.
 - Place the vials in a thermostatic shaker or water bath set to the desired temperature.
 - Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.



• Phase Separation:

- After the equilibration period, cease agitation and allow the vials to rest at the constant temperature for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to settle.
- For colloidal suspensions, centrifugation can be used to facilitate the separation of the solid and liquid phases.
- Sample Collection and Analysis:
 - Carefully withdraw a known volume or mass of the clear supernatant (the saturated solution) using a pre-weighed syringe or pipette. To avoid disturbing the sediment, it is crucial to sample from the upper portion of the liquid.
 - For highly accurate results, the supernatant can be filtered through a syringe filter that is compatible with the solvent.
- Quantification of Solute:
 - Gravimetric Method:
 - Dispense the collected supernatant into a pre-weighed container.
 - Evaporate the solvent under a gentle stream of inert gas or in a vacuum oven at a temperature below the boiling point of the solute.
 - Once the solvent is completely removed, weigh the container with the dried solute.
 - The mass of the dissolved fatty acid can be calculated by subtracting the initial weight of the container.
 - Solubility can then be expressed in terms of g/100 mL or g/100 g of solvent.
 - Spectroscopic Method (if applicable):
 - If the fatty acid has a suitable chromophore, a calibration curve can be generated by preparing a series of standard solutions of known concentrations.

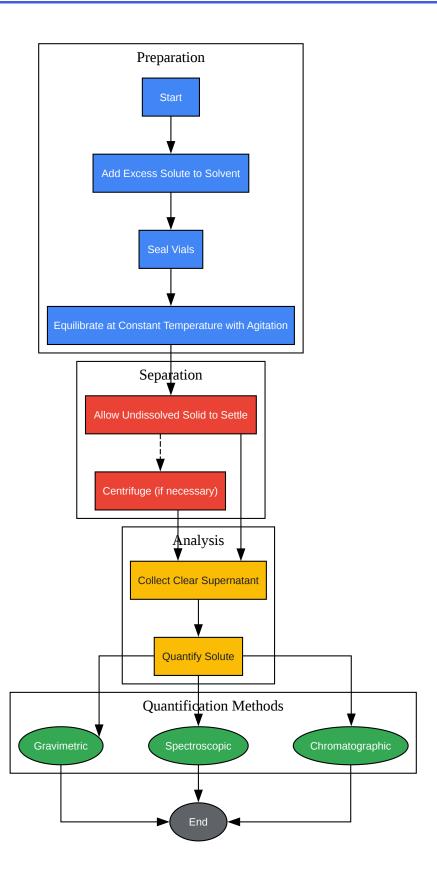


- The absorbance of the saturated solution (after appropriate dilution) can then be measured, and the concentration can be determined from the calibration curve.
- Chromatographic Method (e.g., HPLC):
 - Similar to the spectroscopic method, a calibration curve is first established using standard solutions.
 - The saturated solution is then injected into the HPLC system, and the peak area is used to determine the concentration of the fatty acid.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of a long-chain fatty acid.





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Caption: Experimental workflow for determining fatty acid solubility.



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